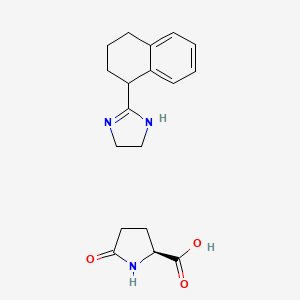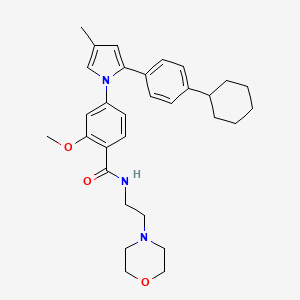
Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzamide structure, followed by the introduction of the pyrrole, cyclohexylphenyl, methoxy, and morpholinyl groups through a series of reactions. Common reagents used in these steps include various amines, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its potential therapeutic effects includes studies on its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: This compound shares some structural similarities and is used in organic synthesis and as a reagent in various chemical reactions.
BODIPY Dyes: These dyes have similar functional groups and are used in fluorescence studies and bioimaging applications.
Uniqueness
Benzamide, 4-(2-(4-cyclohexylphenyl)-4-methyl-1H-pyrrol-1-yl)-2-methoxy-N-(2-(4-morpholinyl)ethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
93078-56-9 |
|---|---|
Fórmula molecular |
C31H39N3O3 |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
4-[2-(4-cyclohexylphenyl)-4-methylpyrrol-1-yl]-2-methoxy-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C31H39N3O3/c1-23-20-29(26-10-8-25(9-11-26)24-6-4-3-5-7-24)34(22-23)27-12-13-28(30(21-27)36-2)31(35)32-14-15-33-16-18-37-19-17-33/h8-13,20-22,24H,3-7,14-19H2,1-2H3,(H,32,35) |
Clave InChI |
LEYNANGYFATJTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=C1)C2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCN5CCOCC5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



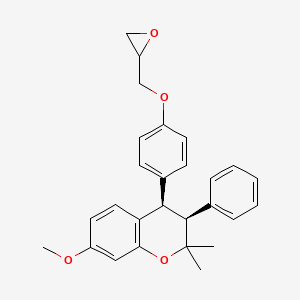
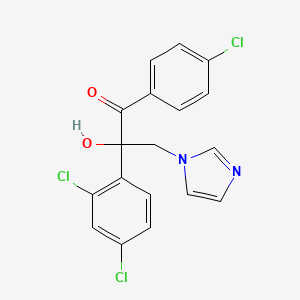
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)

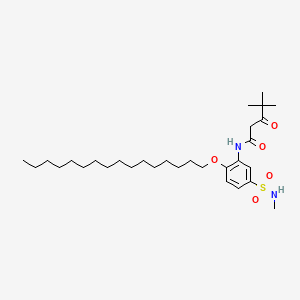





![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
